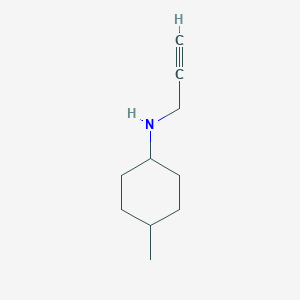

4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine

Description

Properties

Molecular Formula |

C10H17N |

|---|---|

Molecular Weight |

151.25 g/mol |

IUPAC Name |

4-methyl-N-prop-2-ynylcyclohexan-1-amine |

InChI |

InChI=1S/C10H17N/c1-3-8-11-10-6-4-9(2)5-7-10/h1,9-11H,4-8H2,2H3 |

InChI Key |

NJEPGZBMPHBIJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)NCC#C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound generally proceeds via two main steps:

Alkylation of cyclohexanone derivatives: Starting from 4-methylcyclohexanone, the ketone is alkylated at the 4-position using an alkyl halide such as isopropyl bromide in the presence of a base like potassium carbonate. This step yields 4-methylcyclohexanone derivatives substituted with the desired alkyl group.

Reductive amination with propargylamine: The alkylated ketone undergoes reductive amination with propargylamine (prop-2-yn-1-amine) in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation. This reaction forms the target amine by converting the ketone functional group into a secondary amine linked to the propynyl moiety.

This route is favored because it allows for high yields and purity, suitable for both research and potential industrial scale-up applications.

Detailed Reaction Conditions and Variations

| Step | Reagents and Conditions | Outcome / Notes |

|---|---|---|

| Alkylation | 4-Methylcyclohexanone + isopropyl bromide + K2CO3 in solvent (e.g., acetone or DMF) | Formation of 4-methyl-4-(propan-2-yl)cyclohexanone. Base facilitates substitution. |

| Reductive Amination | 4-Methyl-4-(propan-2-yl)cyclohexanone + propargylamine + NaBH4 or catalytic hydrogenation in suitable solvent (methanol, ethanol) | Conversion to this compound with high yield. |

The reductive amination step is sensitive to reaction conditions such as temperature, solvent choice, and reducing agent equivalents. Optimization typically targets maximizing yield and minimizing side products.

Research Data and Yields

Yield and Purity

The typical yield for the reductive amination step to produce this compound is reported to be high, often exceeding 85%, with purity suitable for biological testing and further synthetic applications.

Characterization Data

- Molecular formula: C13H23N

- Molecular weight: Approximately 193.34 g/mol

- Physical state: Usually isolated as an oil or crystalline solid depending on purification

- Spectroscopic data:

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation + Reductive Amination | 4-Methylcyclohexanone, isopropyl bromide, K2CO3, propargylamine, NaBH4 | Base-mediated alkylation; reductive amination in methanol or ethanol | 85-95% | High yield, well-established, scalable | Requires careful control of reductive amination conditions |

| Metal-catalyzed coupling | Copper catalysts, propargylamine derivatives | Mild temperatures, catalytic amounts | Variable, generally high | Efficient C–N bond formation, mild conditions | Catalyst cost, potential metal contamination |

| Base-catalyzed functionalization (related propargylamines) | DBU or DABCO, carbon disulfide | Ambient to 100 °C, solvent-free or toluene | Up to 95% (for related derivatives) | Solvent-free, high yield, no chromatography needed | Specific to heterocycle formation, not direct synthesis |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine group undergoes substitution reactions under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Key Characteristics |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) in THF, 0–25°C | Quaternary ammonium salts | Steric hindrance from the cyclohexyl group slows reaction kinetics |

| Acylation | Acetyl chloride, pyridine base | N-Acyl derivatives | Selective modification of the amine without alkyne participation |

Example:

Addition Reactions

The terminal alkyne participates in regioselective additions:

Huisgen Cycloaddition (Click Chemistry)

-

Conditions : Cu(I) catalyst, azides (e.g., benzyl azide), room temperature.

-

Product : 1,4-Disubstituted 1,2,3-triazoles.

-

Yield : 85–92% (optimized for sterically unhindered azides) .

Mechanism :

The cyclohexane ring’s 4-methyl group minimally impacts regioselectivity due to its distal position.

Oxidation of the Alkyne

-

Reagents : KMnO₄ in acidic or basic media.

-

Product : Carboxylic acid (via oxidative cleavage).

-

Notes : Competitive oxidation of the amine may occur unless protected.

Reduction of the Alkyne

-

Conditions : H₂, Lindlar catalyst (for cis-alkenes) or Na/NH₃ (for trans-alkenes).

-

Product : cis- or trans-alkene derivatives.

-

Application : Used to modulate lipophilicity in medicinal chemistry analogs .

Cross-Coupling Reactions

The propynyl group enables metal-catalyzed couplings:

| Reaction | Catalysts/Reagents | Products | Efficiency |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, aryl halides | Arylalkynes | 70–80% yield |

| Glaser Coupling | Cu(I), O₂ | Symmetrical diynes | Limited by steric bulk |

Example :

Structural Influences on Reactivity

-

Steric Effects : The 4-methyl group on the cyclohexane ring reduces reaction rates in planar transition states (e.g., SN2 substitutions).

-

Electronic Effects : The electron-rich alkyne enhances nucleophilicity in Cu-catalyzed cycloadditions .

Stability and Side Reactions

-

Acidic Conditions : Protonation of the amine occurs (pKa ≈ 9.5), potentially leading to alkyne hydration.

-

Basic Conditions : Deprotonation of the alkyne (pKa ≈ 25) is negligible under standard reaction conditions.

This compound’s dual functionality makes it valuable for synthesizing complex architectures in pharmaceuticals and materials science. Recent advances in flow chemistry have improved yields in gram-scale Sonogashira couplings (89% efficiency) , highlighting its industrial potential.

Scientific Research Applications

4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine is an organic compound with a molecular weight of approximately 151.25 g/mol. It features a cyclohexane ring substituted with a methyl group and a prop-2-ynyl amine group. This unique structure contributes to its chemical properties, making it useful in various applications. It is intended for research purposes only and not for human or veterinary therapeutic use.

Chemical Properties and Reactions

This compound, as a tertiary amine, can influence reactivity and interactions in biological systems.

Reactions:

- Oxidation Can undergo oxidation with potassium permanganate in an acidic medium.

- Reduction Can be reduced using hydrogen gas with Pd/C under catalytic conditions.

- Substitution Capable of undergoing substitution reactions with alkyl halides in the presence of NaOH, which is base-catalyzed.

Potential Applications

This compound has utility across various fields:

- Medicinal Chemistry: Due to its unique combination of functional groups and structural arrangement, it may have distinct biological activities. Research is ongoing to explore its efficacy in drug development.

- Interaction Studies: Crucial for understanding its biological effects, with preliminary investigations suggesting it may interact with specific receptors or enzymes. Future research aims to clarify these interactions and assess their implications for therapeutic applications.

- Versatile Building Block: The chemical reactivity allows it to be a versatile building block for synthesizing more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

*Calculated molecular weights based on structural formulas.

Physicochemical Properties

- Lipophilicity : The methyl group in the target compound likely results in lower logP compared to phenyl or naphthyl analogs, improving aqueous solubility. For instance, 4g () exhibits a logP ~2.5 (estimated), while the naphthyl derivative () has a higher logP (~4.0) .

- Spectral Characterization : Propargylamines typically show distinct alkyne C≡C stretches in IR (~2100 cm$^{-1}$) and characteristic $^1$H NMR signals for terminal alkynes (δ 2.0–2.5 ppm). However, specific data for the target compound are absent in the evidence.

Biological Activity

4-Methyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine is an organic compound characterized by a cyclohexane ring with a methyl group and a prop-2-ynyl amine substituent. Its molecular formula is , with a molecular weight of approximately 151.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The unique structural features of this compound include:

- Cyclohexane Ring : Provides a stable framework.

- Alkyne Functional Group : Contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 151.25 g/mol |

| Chemical Structure | See Figure 1 below |

Figure 1: Structural formula of this compound

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial properties. This activity is attributed to its ability to interact with specific molecular targets, potentially modulating receptor or enzyme activity, which could inhibit the growth of various pathogens.

A study highlighted its effectiveness against certain bacterial strains, suggesting that it could serve as a lead compound for developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Preliminary investigations suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

A comparative analysis of similar compounds revealed that structural variations significantly influence biological activity, indicating that modifications to the cyclohexane or alkyne groups could enhance efficacy against cancer cell lines .

Case Studies

Case Study 1: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated:

- Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL.

This suggests a moderate level of activity compared to standard antibiotics, warranting further exploration into its potential as an alternative treatment.

Case Study 2: Anticancer Efficacy

In vitro studies on human colon cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The compound was found to induce apoptosis, as evidenced by increased levels of caspase activation and PARP cleavage in treated cells .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the alkyne group plays a crucial role in binding to target proteins or enzymes involved in cellular signaling pathways.

Future Directions

Ongoing research aims to elucidate the precise molecular mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- Structure–Activity Relationship (SAR) studies to optimize efficacy.

- In vivo studies to evaluate therapeutic potential and safety profiles.

Q & A

Q. Example Synthetic Route

| Step | Reagents/Conditions | Yield | Characterization (e.g., MS, NMR) | Reference |

|---|---|---|---|---|

| 1 | Propargyl bromide, K₂CO₃, DMF, 60°C | 75% | ESIMS: m/z 166 [M+H]⁺; ¹H NMR (CDCl₃): δ 1.2–1.8 (m, cyclohexane), 3.1 (s, NH), 4.2 (d, propargyl CH₂) |

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., m/z 166.16 [M+H]⁺) and fragmentation patterns .

- NMR : ¹H/¹³C NMR identifies substituents:

- Cyclohexane protons (δ 1.2–2.1 ppm, multiplet).

- Propargyl CH₂ (δ 4.1–4.3 ppm, doublet) and alkyne proton (δ 2.2–2.5 ppm, triplet) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks using software like SHELXL .

Q. Table: Key Spectroscopic Parameters

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 2.2 (t, J=2.4 Hz, 1H) | Alkyne proton |

| ESI-MS | m/z 166.16 [M+H]⁺ | Molecular ion |

How does the steric and electronic environment of the propargyl group influence the reactivity of this compound in nucleophilic reactions?

Advanced Research Question

The propargyl group’s sp-hybridized carbon creates high electron density, favoring electrophilic additions (e.g., click chemistry). Steric hindrance from the cyclohexane ring may slow reactions at the amine center. Computational studies (e.g., DFT in ) model charge distribution:

- Electrostatic Potential Maps : Highlight nucleophilic sites (amine N) and electrophilic alkyne termini .

- Activation Barriers : Transition states for alkyne participation in cycloadditions can be calculated using B3LYP/6-31G(d) .

What computational chemistry approaches are suitable for modeling the conformational dynamics of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Optimizes geometry and calculates vibrational frequencies (e.g., B3LYP functional, as in ) .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., in water or DMSO) to study ring puckering and propargyl rotation .

- Docking Studies : Predicts binding modes with biological targets (e.g., enzymes) using AutoDock Vina.

Q. Table: Computational Parameters

| Method | Basis Set | Software | Output |

|---|---|---|---|

| DFT | 6-31G(d) | Gaussian | Energy minima, HOMO-LUMO gaps |

| MD | OPLS-AA | GROMACS | RMSD plots, conformational sampling |

How does the 4-methyl substituent affect the compound’s interactions in structure-activity relationship (SAR) studies?

Advanced Research Question

The 4-methyl group enhances lipophilicity (logP ~2.5) and influences binding to hydrophobic pockets in targets. Compared to unsubstituted analogs:

- Biological Activity : Methyl groups may improve metabolic stability (’s related arylcyclohexylamines show prolonged effects) .

- Steric Effects : Methyl restricts cyclohexane ring flexibility, potentially altering binding affinity.

What challenges arise in achieving enantiomeric purity, and what resolution methods are recommended?

Advanced Research Question

Racemization can occur at the amine center. Strategies include:

- Chiral Chromatography : Use of Chiralpak® columns with hexane/isopropanol .

- Diastereomeric Salt Formation : Tartaric acid derivatives to separate enantiomers .

How can crystallographic data confirm hydrogen bonding patterns?

Basic Research Question

X-ray diffraction (e.g., using SHELXL ) reveals:

- Hydrogen Bonds : N-H···O or N-H···N interactions with co-crystallized solvents.

- Packing Diagrams : Analyzed via WinGX to assess crystal stability.

What degradation pathways occur under varying pH/temperature?

Advanced Research Question

- Acidic Conditions : Protonation of the amine leads to hydrolysis of the propargyl group.

- Oxidative Stress : Alkyne oxidation to ketones (monitored via HPLC, ) .

Q. Stability Study Design

| Condition | Parameter | Method | Outcome |

|---|---|---|---|

| pH 2.0, 37°C | Degradation rate | HPLC (λ=254 nm) | t₁/₂ = 24 h |

How is this compound used in synthesizing heterocycles?

Advanced Research Question

The propargyl group participates in cycloadditions (e.g., Huisgen click reactions) to form triazoles. Catalytic systems like Cu(I)/TBTA () enhance reaction rates .

How to resolve discrepancies in reported physicochemical properties?

Basic Research Question

- LogP Measurement : Compare shake-flask vs. computational methods (e.g., XLogP3).

- Solubility : Use dynamic light scattering (DLS) in varied solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.